molecular formula C24H30ClNO4S B15097603 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

Cat. No.: B15097603
M. Wt: 464.0 g/mol
InChI Key: IQTNBDIBQJWJTD-UHFFFAOYSA-N
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Description

This benzamide derivative features a unique structure combining a 2-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) moiety, and a 4-(hexyloxy)phenyl chain. The 2-chlorobenzyl substituent may influence steric and electronic interactions with biological targets .

Properties

Molecular Formula

C24H30ClNO4S

Molecular Weight

464.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide

InChI

InChI=1S/C24H30ClNO4S/c1-2-3-4-7-15-30-22-12-10-19(11-13-22)24(27)26(21-14-16-31(28,29)18-21)17-20-8-5-6-9-23(20)25/h5-6,8-13,21H,2-4,7,14-18H2,1H3

InChI Key

IQTNBDIBQJWJTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The dioxidotetrahydrothiophenyl group is synthesized through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.

    Coupling Reaction: The chlorobenzyl intermediate is then coupled with the dioxidotetrahydrothiophenyl intermediate under basic conditions to form the desired product.

    Hexyloxybenzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • N-(4-Isopropylbenzyl)-analog : Replacing the 2-chlorobenzyl group with a 4-isopropylbenzyl group () reduces electronegativity and steric bulk. The isopropyl group may decrease binding affinity to targets sensitive to halogen interactions (e.g., enzymes with halogen-binding pockets) .
  • Fluorophenyl and Methoxyphenyl Derivatives : Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () demonstrate that electron-withdrawing groups (e.g., Cl, F) enhance anticancer activity, suggesting the 2-chloro group in the target compound may confer similar benefits .

Alkoxy Chain Modifications

  • Longer Chains : Hexyloxy’s extended alkyl chain likely increases logP values, favoring blood-brain barrier penetration but risking faster metabolic degradation via cytochrome P450 oxidation .

Functional Group Comparisons

  • Sulfone vs. Thioamide : The sulfone group in the target compound (vs. thioamide in ’s (2Z)-N-(2-chlorobenzyl)hydrazinecarbothioamide) enhances oxidative stability and hydrogen-bonding capacity, which could improve receptor binding specificity .
  • Triazole vs. Sulfone : Triazole-containing analogs () show tautomerism-dependent activity, whereas the rigid sulfone in the target compound may reduce conformational flexibility, optimizing target engagement .

Heterocyclic Moieties

  • Tetrahydrothiophen vs. Thiazolidinone: The sulfone-modified tetrahydrothiophen in the target compound (vs.

Data Table: Key Structural and Functional Differences

Compound Feature Target Compound Analog (Example) Biological/Physical Implication Reference
Benzyl Substituent 2-Chloro 4-Isopropyl () Enhanced halogen bonding vs. steric bulk
Alkoxy Chain Length Hexyloxy Butoxy () Higher lipophilicity vs. solubility
Core Functional Group Sulfone Thioamide () Improved stability, hydrogen bonding
Heterocycle Tetrahydrothiophen (sulfone) Thiazolidinone () Increased polarity, reduced flexibility

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving coupling reactions (e.g., carbodiimide-mediated amidation) and purification via chromatography .
  • Metabolic Profile : The hexyloxy chain may increase hepatic metabolism risk, but the sulfone group could mitigate this by resisting oxidation .

Biological Activity

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a synthetic organic compound characterized by its unique structural features, including a tetrahydrothiophene core and various functional groups that suggest potential biological activity. This compound is of interest in medicinal chemistry due to its diverse chemical properties and potential therapeutic applications.

  • Molecular Formula : C21H24ClN2O3S
  • Molecular Weight : 421.94 g/mol
  • CAS Number : 578732-43-1

Structural Features

The compound contains:

  • A chlorobenzyl group, which may enhance lipophilicity and biological interactions.
  • A tetrahydrothiophene moiety, contributing to its reactivity and interaction with biological systems.
  • A hexyloxy substituent, which could influence pharmacokinetics and bioavailability.

Preliminary studies indicate that compounds with similar structures may exhibit a range of biological activities, including:

  • Antimicrobial activity : Compounds containing thiophene rings have been shown to possess antibacterial and antifungal properties.
  • Anticancer potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antibacterial effects of thiophene derivatives, revealing that certain modifications significantly enhance activity against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group is hypothesized to contribute to this enhanced activity through improved membrane penetration .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research involving related compounds has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, although specific pathways for this compound require further investigation.
  • In Vivo Studies :
    • Animal model studies have indicated that compounds with similar structures can reduce tumor size in xenograft models. The efficacy is often attributed to their ability to interact with specific cellular targets involved in proliferation and survival pathways.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
CarboxinContains carboxamide and sulfurAntifungalFirst broad-spectrum fungicide
ThienopyridinesThiophene ring with nitrogenAntibacterialDiverse derivatives with varying activities
Benzothiazole derivativesContains sulfur and nitrogenAntimicrobialKnown for high potency against bacteria

The unique combination of structural features in this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. Q: What are the key considerations for synthesizing N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide, and how can reaction conditions be optimized?

A:

  • Reagent Selection : Use O-benzyl hydroxylamine hydrochloride (≥98% purity) to minimize impurities. Supplier variability (e.g., Oakwood Chemical vs. Shanghai Aladdin) may impact yields due to trace contaminants .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for C-H functionalization in benzamide derivatives. Pivalic acid as an additive enhances regioselectivity in alkylation/arylation steps .
  • Solvent System : Acetonitrile or t-amyl alcohol is preferred for polar intermediates, while ethyl acetate is suitable for purification via column chromatography .
  • Yield Optimization : Monitor reactions via TLC and employ reflux conditions with oxidizing agents like TBHP (tert-butyl hydroperoxide) for stepwise coupling .

Advanced Characterization Techniques

Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

A:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve the hexyloxy chain’s conformation, sulfone group symmetry, and chlorobenzyl substitution patterns. For example, δ 7.38–8.02 ppm in aromatic regions and δ 3.5–4.2 ppm for methine protons near the sulfone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 507.18) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry, as demonstrated for analogous compounds (R factor <0.05, data-to-parameter ratio >25:1) .

Handling Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported synthetic yields or purity for this compound?

A:

  • Reagent Trace Analysis : Use HPLC to identify impurities from O-benzyl hydroxylamine HCl, which may vary by supplier (e.g., residual chloride ions or solvents) .
  • Replication Studies : Standardize reaction scales (e.g., 125 mmol) and solvent drying protocols (anhydrous Na₂SO₄) to mitigate variability .
  • Cross-Validation : Compare NMR data with structurally similar compounds, such as N1-benzyl-N2-(4-chloro-3-sulfonamide-phenyl)oxalamide (PubChem ID: 7639102), to validate spectral assignments .

Mechanistic and Computational Insights

Q. Q: What computational tools are suitable for studying the compound’s reactivity or binding interactions?

A:

  • Density Functional Theory (DFT) : Predict reaction pathways for sulfone group formation or hexyloxy chain conformational stability.
  • Molecular Docking : Screen against biological targets (e.g., D3 dopamine receptors) using software like AutoDock Vina. Analogous benzamide derivatives show affinity for CNS targets .
  • MD Simulations : Analyze solvation effects in aqueous or lipid environments, critical for drug delivery applications .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What structural features of this compound suggest potential bioactivity, and how can SAR studies be designed?

A:

  • Key Moieties :
    • 2-Chlorobenzyl : Enhances lipophilicity and membrane permeability.
    • Sulfone Group : Stabilizes hydrogen bonding with target proteins (e.g., kinases) .
    • Hexyloxy Chain : Modulates solubility and pharmacokinetics .
  • SAR Strategies :
    • Synthesize analogs with varying alkoxy chain lengths (C4–C8) and compare IC₅₀ values in cytotoxicity assays.
    • Replace the sulfone with carbonyl or thiourea groups to assess impact on binding .

Challenges in Purification and Stability

Q. Q: What challenges arise in purifying this compound, and how can degradation be mitigated?

A:

  • Purification :
    • Use reverse-phase HPLC with acetonitrile/water gradients (70:30 to 90:10) to separate polar byproducts .
    • Silica gel chromatography (hexane/EtOAc, 3:1) effectively isolates non-polar intermediates .
  • Stability :
    • Store under inert gas (N₂/Ar) at –20°C to prevent sulfone oxidation or hydrolysis.
    • Avoid prolonged exposure to light, as the chlorobenzyl group may undergo photodegradation .

Application in Drug Discovery

Q. Q: How might this compound be leveraged in medicinal chemistry pipelines?

A:

  • Target Identification : Screen against cancer-related targets (e.g., tubulin or topoisomerase) based on structural similarity to indole- and benzothiazole-containing inhibitors .
  • Prodrug Development : Functionalize the hexyloxy chain with ester groups to enhance oral bioavailability .
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess hepatic metabolism and CYP450 interactions .

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